

In-Depth Technical Guide: Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	<i>Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate</i>
Compound Name:	<i>Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate</i>
Cat. No.:	B153289

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and chemical context of **tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate**. This compound is a key intermediate in the synthesis of various biologically active molecules, including PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors.

Chemical and Physical Properties

Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is a solid at room temperature. Its key physical and chemical properties are summarized in the table below.

Property	Value
CAS Number	301221-79-4
Molecular Formula	C ₁₂ H ₂₀ BrNO ₃
Molecular Weight	306.2 g/mol
Physical Form	Solid
Purity	Typically ≥97%
Storage Temperature	Room Temperature or 4°C
Boiling Point	368°C at 760 mmHg
Flash Point	176°C
InChI Key	HYRSGTXIVIMOOX-UHFFFAOYSA-N

Safety and Handling

2.1. GHS Hazard Classification

This compound is considered hazardous. The following table summarizes its GHS hazard statements.

Hazard Code	Hazard Statement
H302	Harmful if swallowed
H314 / H315	Causes severe skin burns and eye damage / Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled
H335	May cause respiratory irritation

2.2. Precautionary Measures and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Precautionary Code	Precautionary Statement
P260 / P261	Do not breathe dust/fume/gas/mist/vapors/spray
P264	Wash hands thoroughly after handling
P270	Do not eat, drink or smoke when using this product
P271	Use only outdoors or in a well-ventilated area
P280	Wear protective gloves/protective clothing/eye protection/face protection
P301+P330+P331	IF SWALLOWED: Rinse mouth. Do NOT induce vomiting
P302+P352	IF ON SKIN: Wash with plenty of soap and water
P304+P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P362+P364	Take off contaminated clothing and wash it before reuse
P405	Store locked up
P501	Dispose of contents/container in accordance with local regulations

2.3. First Aid Measures

- If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.

- In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
- In case of eye contact: Rinse with pure water for at least 15 minutes. Consult a doctor.
- If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

2.4. Storage and Disposal

Store the container tightly closed in a dry, cool, and well-ventilated place. Avoid formation of dust and aerosols. Dispose of the chemical in suitable and closed containers, in accordance with appropriate local laws and regulations.

Experimental Protocols

While a specific published protocol for the synthesis of **tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate** is not readily available, a plausible synthetic route can be derived from standard organic chemistry procedures for the α -bromination of ketones. The following is a representative experimental protocol.

3.1. Proposed Synthesis of **Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate**

This synthesis involves the bromination of the corresponding acetyl piperidine precursor.

Materials:

- tert-Butyl 4-acetyl piperidine-1-carboxylate
- N-Bromosuccinimide (NBS)
- p-Toluenesulfonic acid (catalytic amount)
- Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
- Saturated aqueous sodium bicarbonate solution
- Brine

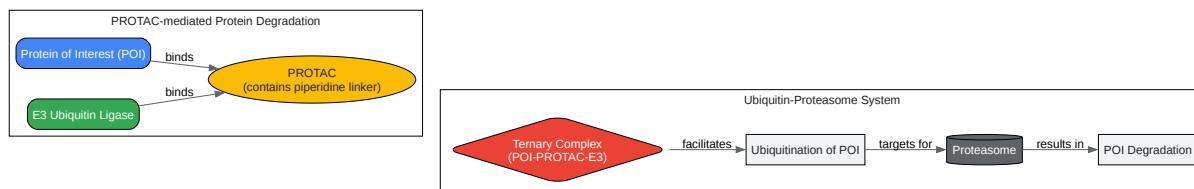
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- In a round-bottom flask, dissolve **tert**-butyl 4-acetyl in the anhydrous solvent.
- Add a catalytic amount of p-toluenesulfonic acid to the solution.
- Slowly add N-Bromosuccinimide (NBS) to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with the organic solvent used for the reaction.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
- Collect the fractions containing the desired product and evaporate the solvent to yield **tert**-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate.

3.2. General Reactivity

The bromoacetyl group is a reactive electrophile, making this compound a useful building block for introducing the piperidine moiety into larger molecules through nucleophilic substitution

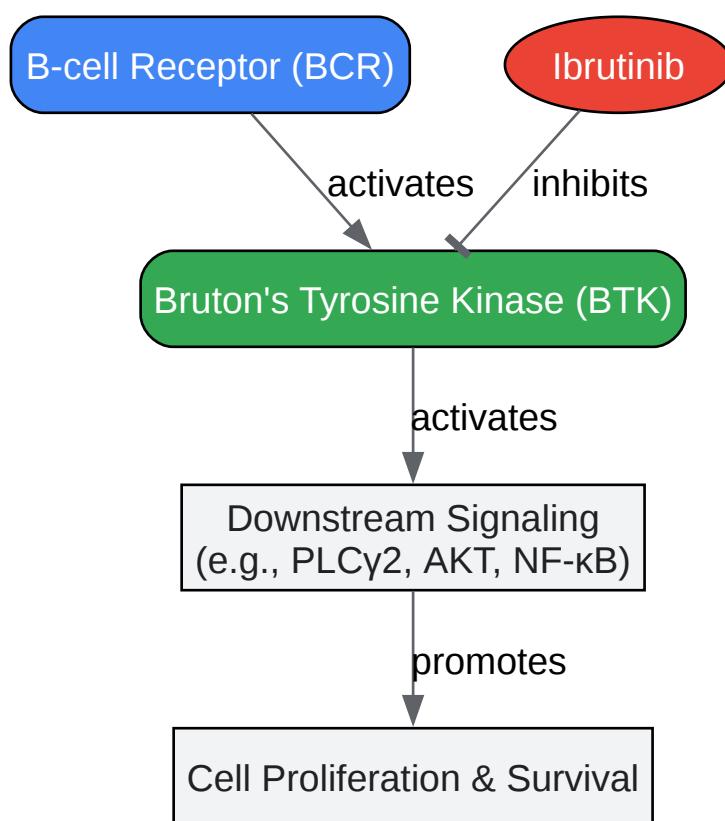

reactions. The bromine atom is a good leaving group and will readily react with various nucleophiles such as amines, thiols, and alcohols.

Role in Drug Development and Signaling Pathways

Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is not known to be a direct modulator of signaling pathways. Instead, its significance lies in its role as a versatile linker and building block in the synthesis of molecules that do target specific pathways.

4.1. Application in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.^[1] The piperidine moiety, introduced via intermediates like **tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate**, can be a crucial component of the linker.^{[2][3][4]} The rigidity and chemical properties of the piperidine ring can influence the overall conformation of the PROTAC, which is critical for the formation of a stable ternary complex between the target protein and the E3 ligase, ultimately leading to the ubiquitination and degradation of the target protein.^{[1][2][4]}

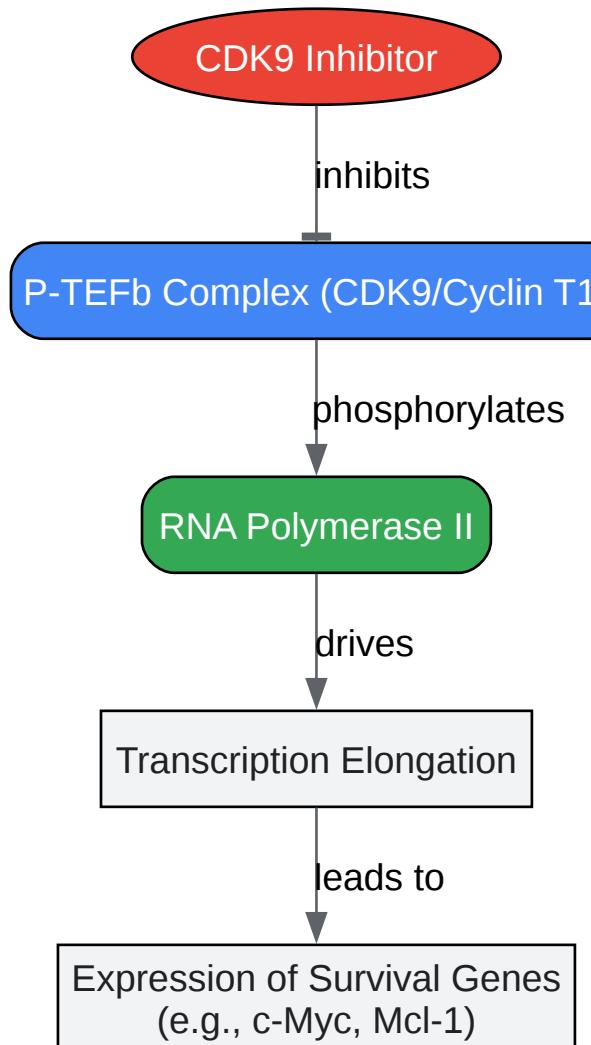

[Click to download full resolution via product page](#)

Caption: General mechanism of action for a PROTAC molecule.

4.2. Intermediate for Kinase Inhibitors

This compound is a key intermediate in the synthesis of potent kinase inhibitors like Ibrutinib and CDK9 inhibitors.[\[5\]](#)

Ibrutinib and the BTK Signaling Pathway: Ibrutinib is an inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[\[6\]](#)[\[7\]](#) This pathway is often dysregulated in B-cell malignancies, leading to uncontrolled cell proliferation and survival. [\[6\]](#) Ibrutinib covalently binds to a cysteine residue in the active site of BTK, irreversibly inhibiting its kinase activity.[\[6\]](#) This blocks downstream signaling, leading to reduced B-cell proliferation and increased apoptosis.[\[6\]](#)[\[8\]](#)



[Click to download full resolution via product page](#)

Caption: Simplified Ibrutinib mechanism of action on the BTK pathway.

CDK9 and Transcriptional Regulation: Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation.[\[9\]](#)[\[10\]](#) It is part of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II and other factors to promote the

synthesis of mRNA.[9][10] In many cancers, there is an over-reliance on the continuous production of short-lived transcripts that are crucial for cell survival, making CDK9 an attractive therapeutic target.[9] CDK9 inhibitors block the kinase activity of CDK9, leading to a decrease in the transcription of these essential genes and inducing apoptosis in cancer cells.[10]

[Click to download full resolution via product page](#)

Caption: Role of CDK9 in transcription and its inhibition.

Conclusion

Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is a valuable chemical intermediate with significant applications in the development of targeted therapeutics. Its safe handling requires strict adherence to established safety protocols due to its hazardous properties.

Understanding its reactivity and its role as a structural component in complex molecules like PROTACs and kinase inhibitors is essential for its effective use in research and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ptc.bocsci.com [ptc.bocsci.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. targetedonc.com [targetedonc.com]
- 6. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 7. Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 9. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153289#tert-butyl-4-2-bromoacetyl-piperidine-1-carboxylate-safety-and-handling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com